molecular formula C11H9BrN2O2S B14176674 6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide CAS No. 919092-08-3

6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide

Cat. No.: B14176674
CAS No.: 919092-08-3
M. Wt: 313.17 g/mol
InChI Key: BXLBCQFYJZUKJE-UHFFFAOYSA-N
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Description

6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring system. The presence of bromine, imino, methoxy, and carbothioamide groups in its structure contributes to its distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide typically involves multi-step organic reactionsThe final step involves the formation of the carbothioamide group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mTOR-p70S6K signaling pathway by activating AMPK. This leads to the down-regulation of SLC7A11 expression, inhibition of System Xc− activity, and reduction of cysteine and glutathione levels, resulting in the accumulation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Bromo-2-imino-8-methoxy-2H-1-benzopyran-3-carbothioamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

919092-08-3

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

6-bromo-2-imino-8-methoxychromene-3-carbothioamide

InChI

InChI=1S/C11H9BrN2O2S/c1-15-8-4-6(12)2-5-3-7(11(14)17)10(13)16-9(5)8/h2-4,13H,1H3,(H2,14,17)

InChI Key

BXLBCQFYJZUKJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=N)O2)C(=S)N

Origin of Product

United States

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